GNE-618

Vue d'ensemble

Description

Le GNE-618 est un inhibiteur puissant et actif par voie orale de la nicotinamide phosphoribosyltransférase. Cette enzyme joue un rôle crucial dans la biosynthèse du nicotinamide adénine dinucléotide, un métabolite essentiel à la survie cellulaire. En inhibant la nicotinamide phosphoribosyltransférase, le this compound épuise les niveaux de nicotinamide adénine dinucléotide et induit la mort des cellules tumorales, ce qui en fait un composé prometteur dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du GNE-618 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées. Des détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et peuvent varier en fonction du fabricant .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Le processus peut inclure des étapes de purification telles que la cristallisation, la filtration et la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Biochemical Mechanism of Action

GNE-618 competitively inhibits NAMPT, blocking the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in NAD biosynthesis:

-

Potency : Inhibits NAMPT with an IC<sub>50</sub> of 0.006 µM in biochemical assays and reduces cellular NAD levels with an EC<sub>50</sub> of 2.6 nM in Calu-6 lung cancer cells .

-

Cellular Effects :

Metabolic Pathway Interactions

This compound’s NAD depletion triggers broad metabolic reprogramming:

Table 1: Metabolic Effects of this compound in Calu-6 Cells

| Pathway | Observed Changes | Timeframe |

|---|---|---|

| NAD Salvage | ↓ NAD, NMN, NAM | 24 hours |

| Glycolysis | ↓ 2-phosphoglycerate, phosphoenolpyruvate | 6–24 hours |

| Nucleotide Synthesis | ↓ Purine/pyrimidine intermediates | 24 hours |

| Amino Acid Metabolism | ↑ Aspartate, alanine; ↓ glutamate | 24 hours |

Resistance Mechanisms and Structural Insights

Mutations in NAMPT confer resistance to this compound through steric hindrance or allosteric modulation:

Table 2: NAMPT Mutations Impacting this compound Efficacy

| Mutation | Resistance Mechanism | Fold Change in IC<sub>50</sub> |

|---|---|---|

| G217R | Steric clash in inhibitor-binding pocket | >100 |

| S165A/F | Allosteric helix unwinding (PRPP site) | 10–20 |

| H191R | Disrupted π-stacking with inhibitor | >100 |

-

Structural Basis : Crystal structures reveal that G217R and H191R mutations physically obstruct this compound’s bi-aryl sulfone core .

In Vivo Reactivity and Pharmacodynamics

-

Tumor Models : Reduces NAD by >98% in NAPRT1-deficient xenografts (e.g., HT-1080 fibrosarcoma, PC3 prostate) .

-

NA Co-Treatment Paradox :

Table 3: NAMPT Inhibitor Benchmarking

| Compound | IC<sub>50</sub> (nM) | Key Differentiator |

|---|---|---|

| This compound | 6 | High potency, bi-aryl sulfone core |

| GMX-1778 | 7 | Retinal toxicity risk |

| APO866 | 15 | Clinical trial discontinuation |

Synthetic Considerations

While detailed synthetic routes are proprietary, this compound’s core structure features:

This compound exemplifies targeted NAD metabolism disruption with well-characterized on-target effects and resistance liabilities. Its clinical potential hinges on biomarker-driven patient selection (e.g., low NAPRT1 expression) and combinatorial strategies to mitigate NAD salvage .

Applications De Recherche Scientifique

Efficacy in Different Cancer Types

GNE-618 has been evaluated across multiple cancer types, demonstrating promising results:

- Non-Small Cell Lung Cancer (NSCLC) : Studies have shown that this compound significantly reduces tumor growth in NSCLC models. It was found that NAMPT mRNA and protein levels inversely correlate with sensitivity to this compound across various NSCLC cell lines, indicating potential biomarkers for patient stratification .

- Ovarian Cancer : The compound exhibits potent anti-proliferative effects on ovarian cancer cells, with an IC50 value of 4.3 nM. This highlights its potential as a therapeutic agent for resistant ovarian cancers .

- Prostate Cancer : In prostate cancer models, this compound reduced NAD+ levels with an EC50 of 1.2 nM, showcasing its effectiveness in targeting prostate tumors .

Case Studies and Clinical Insights

Several case studies have documented the clinical applications of this compound, focusing on its integration into therapeutic regimens and patient outcomes:

- Patient-Derived Tumor Models : In a study involving patient-derived tumor models, this compound demonstrated significant tumor growth inhibition. This suggests that patient stratification based on NAMPT sensitivity could enhance therapeutic effectiveness .

- Combination Therapies : Research indicates that co-administration of nicotinic acid (NA) with this compound may mitigate toxicity to normal tissues while maximizing anti-tumor effects. This approach could be crucial for improving patient outcomes in clinical settings .

- Resistance Mechanisms : Investigations into resistance mechanisms have identified mutations in NAMPT that confer resistance to this compound. Understanding these mechanisms is vital for developing next-generation NAMPT inhibitors that can overcome resistance and improve clinical efficacy .

Data Summary

The following table summarizes key findings related to the applications of this compound across various studies:

| Cancer Type | Model | IC50/EC50 | Key Findings |

|---|---|---|---|

| Non-Small Cell Lung | Cell Lines | IC50 < 0.006 µM | Reduced tumor growth; sensitivity linked to NAMPT expression |

| Ovarian Cancer | A2780 Cell Line | IC50 = 4.3 nM | Significant anti-proliferative effects |

| Prostate Cancer | PC3 Cell Line | EC50 = 1.2 nM | Effective NAD+ depletion |

| Patient-Derived Models | Various Tumors | N/A | Demonstrated tumor growth inhibition |

Mécanisme D'action

GNE-618 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase, the enzyme responsible for the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide. By blocking this enzyme, this compound depletes cellular nicotinamide adenine dinucleotide levels, leading to reduced energy production and cell death. This mechanism is particularly effective in tumor cells, which rely heavily on nicotinamide adenine dinucleotide for survival and proliferation .

Comparaison Avec Des Composés Similaires

GNE-617: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar anti-tumor activity.

GNE-875: A structurally distinct compound with comparable inhibitory effects on nicotinamide phosphoribosyltransferase.

GNE-643: A less potent inhibitor of nicotinamide phosphoribosyltransferase compared to GNE-618

Uniqueness of this compound: this compound stands out due to its high potency and oral bioavailability, making it a valuable tool in both research and potential therapeutic applications. Its ability to effectively deplete nicotinamide adenine dinucleotide levels and induce tumor cell death highlights its potential as a cancer treatment .

Activité Biologique

GNE-618 is a novel small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for the NAD salvage pathway. This compound has garnered attention due to its potential as an anticancer agent, particularly in tumor cells that exhibit dependency on this metabolic pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for therapeutic use.

This compound functions by inhibiting NAMPT, leading to a significant depletion of NAD levels within the cell. The depletion of NAD is critical because this metabolite is involved in numerous cellular processes, including DNA repair, energy metabolism, and cell survival. Inhibition of NAMPT by this compound results in:

- Cell Death Induction : Studies have shown that treatment with this compound leads to increased cell death in various cancer cell lines. For instance, in Calu-6 non-small cell lung carcinoma (NSCLC) cells, exposure to this compound resulted in a marked increase in the sub-2N cell population, indicative of apoptosis .

- Cell Cycle Arrest : this compound treatment has been associated with significant alterations in the cell cycle. Specifically, it reduces the percentage of cells in the G1 and M phases while increasing the sub-G1 population, suggesting a shift towards apoptosis .

Efficacy in Cancer Models

This compound has demonstrated potent antitumor effects across multiple cancer types. The following table summarizes findings from various studies regarding its efficacy:

Case Studies

Several case studies have highlighted the effectiveness of this compound as an NAMPT inhibitor:

- NSCLC Model : In a study involving A549 NSCLC models, this compound significantly reduced tumor growth. The study noted that sensitivity to this compound correlated with NAMPT expression levels, suggesting that tumors with higher NAMPT levels may respond better to treatment .

- Gastric Cancer : Patient-derived gastric tumor models treated with this compound exhibited substantial reductions in tumor size, reinforcing its potential as a therapeutic agent against gastric malignancies .

- Sarcoma : In sarcoma models, co-administration of nicotinic acid (NA) with this compound was found to reverse its efficacy, highlighting the importance of metabolic context when considering NAMPT inhibitors for treatment .

Research Findings

Recent research has elucidated several key findings regarding this compound:

- IC50 Values : The compound exhibits an IC50 value of approximately 0.006 µM for NAMPT inhibition and an EC50 for NAD depletion of 2.6 nM in Calu-6 cells .

- Cell Viability Effects : In vitro studies have shown that this compound can reduce cellular viability significantly across various cancer cell lines, with EC50 values ranging from 16 to 38 nM depending on the assay used .

- Potential for Combination Therapy : The interaction between NA and this compound suggests that combination therapies may be necessary to mitigate toxicity while maximizing antitumor efficacy .

Propriétés

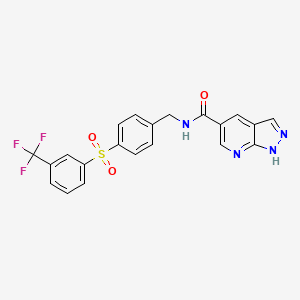

IUPAC Name |

N-[[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O3S/c22-21(23,24)16-2-1-3-18(9-16)32(30,31)17-6-4-13(5-7-17)10-26-20(29)15-8-14-12-27-28-19(14)25-11-15/h1-9,11-12H,10H2,(H,26,29)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBHAGGICJWHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C4C(=C3)C=NN4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.